molecular formula C19H24Cl2N2O B4044254 (4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone

(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone

Cat. No.: B4044254
M. Wt: 367.3 g/mol
InChI Key: JSUMINOYTNFNDX-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and a cyclopropylmethanone moiety containing dichloroethenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Cyclopropylmethanone Formation: The cyclopropylmethanone moiety is synthesized by reacting 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 2,2-dichloroethene.

    Coupling Reaction: The final step involves coupling the benzylated piperazine with the cyclopropylmethanone moiety under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone: is similar to other piperazine derivatives and cyclopropylmethanone compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O/c1-19(2)15(12-16(20)21)17(19)18(24)23-10-8-22(9-11-23)13-14-6-4-3-5-7-14/h3-7,12,15,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMINOYTNFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone
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(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone

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